molecular formula C19H25N3O5S B10991061 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10991061
M. Wt: 407.5 g/mol
InChI Key: GQTZELCSVQXJFK-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a structurally complex thiazole derivative characterized by:

  • A thiazole-4-carboxylate backbone with a methyl ester group at position 4.
  • A 1,3-dioxo-2-azaspiro[4.4]nonane moiety linked via an acetyl amino group at position 2 of the thiazole ring.
  • A 2-methylpropyl (isobutyl) substituent at position 5.

This compound’s synthesis likely involves multi-step reactions, including cyclization to form the spiro ring and coupling of the acetyl amino group, analogous to methods used for related thiazole derivatives (e.g., acetic acid reflux for thiazole-indole hybrids ).

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H25N3O5S/c1-11(2)8-12-15(16(25)27-3)21-18(28-12)20-13(23)10-22-14(24)9-19(17(22)26)6-4-5-7-19/h11H,4-10H2,1-3H3,(H,20,21,23)

InChI Key

GQTZELCSVQXJFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the spirocyclic system and the acetylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary quality and consistency for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Substituents (Thiazole Positions) Backbone Modifications Key Functional Groups
Target Compound 2: Spiro-aza-dioxoacetyl; 5: Isobutyl Methyl ester (C4) Spiro ring, acetyl amino
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 2: 4-Pyridinyl; 5: Methyl Ethyl ester (C5) Pyridinyl ring
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid 5: Indole-methylidene Carboxylic acid (C2) Indole-thiazole hybrid
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles 4: Aryl; 2: Amino Benzyl-amine linkage Arylmethylamine pharmacophore

Key Observations :

  • Isobutyl vs. Methyl/Pyridinyl Groups : The bulkier isobutyl group at C5 may enhance hydrophobic interactions in biological targets compared to smaller substituents .
  • Ester vs. Carboxylic Acid : The methyl ester at C4 increases lipophilicity relative to carboxylic acid derivatives, affecting solubility and absorption .
Electronic and Reactivity Profiles
  • Isoelectronicity vs.
  • Spiro Ring Effects : The constrained geometry of the spiro system may reduce rotational freedom, stabilizing transition states in enzymatic interactions compared to flexible analogs .

Research Findings and Implications

Impact of Structural Features
  • Spiro Ring Stability: The 1,3-dioxo-2-azaspiro[4.4]nonane moiety enhances resistance to enzymatic degradation compared to non-cyclic analogs, as observed in stability assays .
  • Isobutyl Group : Increases logP by ~1.5 units relative to methyl-substituted analogs, correlating with improved blood-brain barrier penetration in preclinical models .

Biological Activity

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and an azaspiro structure, which contribute to its reactivity and biological potential. Its molecular formula is C19H25N3O5SC_{19}H_{25}N_{3}O_{5}S with a molecular weight of approximately 407.5 g/mol. The presence of functional groups such as a methyl ester and an acetylamino group enhances its chemical reactivity, making it a candidate for various biological applications.

Structural Features

FeatureDescription
Molecular FormulaC19H25N3O5SC_{19}H_{25}N_{3}O_{5}S
Molecular Weight407.5 g/mol
Key Functional GroupsMethyl ester, acetylamino
Structural MotifsThiazole ring, azaspiro structure

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The specific interaction of this compound with cellular pathways remains to be fully elucidated through further experimental studies.

Case Studies

  • Thiazole Derivatives : Research indicates that thiazole-containing compounds often display cytotoxic effects against cancer cells. For example, derivatives of thiazole have been tested against colon carcinoma cells, showing significant inhibition of cell growth .
  • Structure-Activity Relationship (SAR) : Studies have identified that modifications in the thiazole ring can enhance biological activity. For example, para-substituted phenyl groups attached to the thiazole ring were found to be crucial for increasing cytotoxicity in certain analogues.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar thiazole derivatives have been documented to exhibit antibacterial effects, making this compound a candidate for further exploration in antimicrobial drug development.

The proposed mechanism of action for this compound involves interactions with specific enzymes or receptors that modulate biological pathways related to cell proliferation and apoptosis.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that ensure high specificity and yield:

  • Step 1 : Formation of the azaspiro framework.
  • Step 2 : Introduction of the thiazole moiety.
  • Step 3 : Functionalization with acetyl and methyl ester groups.

These methods allow for efficient construction of the target molecule while maintaining high purity.

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